(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes an isoindoline core, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the formation of the isoindoline core. One common method involves the reaction of phenylethylamine with phthalic anhydride under heating conditions to form the isoindoline-1,3-dione intermediate . This intermediate is then further reacted with various reagents to introduce the phenyl and pyridine groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Known for its use in treating multiple myeloma, lenalidomide shares a similar isoindoline core structure.
Phthalimide: Another compound with an isoindoline-1,3-dione structure, used in organic synthesis and as a precursor for various derivatives.
Uniqueness
What sets 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE apart is its combination of the isoindoline core with both phenyl and pyridine groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C23H21N3O2/c27-22(25-15-18-9-6-12-24-14-18)21(13-17-7-2-1-3-8-17)26-16-19-10-4-5-11-20(19)23(26)28/h1-12,14,21H,13,15-16H2,(H,25,27)/t21-/m0/s1 |
InChI Key |
IUOWFNHVDNGVLP-NRFANRHFSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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